![molecular formula C18H16F2N2O3 B2465709 N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide CAS No. 1355513-03-9](/img/structure/B2465709.png)
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide, commonly known as DFN-15, is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFN-15 belongs to the class of benzamide derivatives and is structurally similar to other compounds that have been used as drugs for various medical conditions.
Wirkmechanismus
The exact mechanism of action of DFN-15 is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain and spinal cord. DFN-15 has been shown to bind to the sigma-1 receptor, which is involved in the regulation of pain and inflammation. The compound has also been shown to modulate the activity of the TRPV1 receptor, which is involved in the transmission of pain signals. By modulating the activity of these receptors, DFN-15 may reduce pain and inflammation.
Biochemical and Physiological Effects
DFN-15 has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. DFN-15 has also been shown to reduce the activation of microglia, which are immune cells in the brain that are involved in the regulation of pain and inflammation. In addition, DFN-15 has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
DFN-15 has several advantages and limitations for lab experiments. One advantage is that the compound has been shown to be effective in reducing pain and inflammation in animal models of various medical conditions. This makes DFN-15 a promising candidate for further investigation in clinical trials. Another advantage is that DFN-15 has a relatively simple chemical structure, which makes it easy to synthesize and modify for further investigation.
One limitation of DFN-15 is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans. Another limitation is that the compound has not been extensively studied in humans, so its safety and efficacy are not well-established.
Zukünftige Richtungen
There are several future directions for the investigation of DFN-15. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective therapies for pain and inflammation. Another direction is to investigate the safety and efficacy of DFN-15 in clinical trials, which may lead to its approval as a drug for various medical conditions. Additionally, further investigation of the chemical structure of DFN-15 may lead to the development of more potent and selective compounds for the treatment of pain and inflammation.
Conclusion
DFN-15 is a novel small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. DFN-15 has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and migraine headaches. The compound has several advantages and limitations for lab experiments, and there are several future directions for its investigation. Further research on DFN-15 may lead to the development of more effective therapies for pain and inflammation.
Synthesemethoden
The synthesis of DFN-15 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis of DFN-15 are 2,4-difluorobenzonitrile and 3-(2-methoxyethoxy)benzoyl chloride. These two compounds are reacted in the presence of a base and a solvent to form the intermediate product, which is then further reacted with methylamine to form the final product, DFN-15. The synthesis of DFN-15 has been reported in the literature, and the compound has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
DFN-15 has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. DFN-15 has also been investigated for its potential use in the treatment of neuropathic pain, chronic pain, and migraine headaches. The compound has been shown to be effective in reducing pain and inflammation in animal models of these conditions.
Eigenschaften
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-7-8-25-14-4-2-3-12(9-14)18(23)22-17(11-21)15-6-5-13(19)10-16(15)20/h2-6,9-10,17H,7-8H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVSAHBAYTIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.